

Spectroscopic Analysis of Brown FK Components: A Technical Guide

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Compound of Interest

Compound Name: *Brown FK*

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This technical guide provides an in-depth overview of the spectroscopic analysis of **Brown FK**, a complex mixture of azo dyes. Due to the limited availability of public spectroscopic data for each individual component, this guide focuses on the analytical methodologies applied to the mixture as a whole, supplemented with available data and expected spectroscopic characteristics of the constituent dyes.

Introduction to Brown FK

Brown FK (also known as C.I. Food Brown 1 or E154) is a brown mixture of at least six synthetic azo dyes, along with sodium chloride and/or sodium sulfate.^{[1][2]} It was formerly used as a food coloring, particularly in smoked and cured fish and meats, to impart a stable brown color.^[1] However, its use in food products is now restricted in many regions, including the European Union and the United States, due to insufficient safety data.^{[1][2]}

The complex nature of **Brown FK** necessitates robust analytical techniques for the separation, identification, and quantification of its components. High-performance liquid chromatography (HPLC) coupled with spectroscopic detectors is the primary method for its analysis.

Components of Brown FK

Brown FK is a mixture of the following six primary azo dye components^[1]:

Component No.	Chemical Name	Molecular Formula
I	sodium 4-(2,4-diaminophenylazo)benzenesulfonate	C12H11N4NaO3S
II	sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate	C13H13N4NaO3S
III	disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)di(benzenesulfonate)	C18H14N6Na2O6S2
IV	disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)di(benzenesulfonate)	C18H14N6Na2O6S2
V	disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate)	C19H16N6Na2O6S2
VI	trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate)	C24H17N8Na3O9S3

Analytical Methodologies

The separation and analysis of the individual components of **Brown FK** are primarily achieved using High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible or Mass Spectrometry detectors.

High-Performance Liquid Chromatography (HPLC)

An improved HPLC method has been developed for the determination of **Brown FK** in food samples.[3] This method demonstrates good linearity, precision, and accuracy.[3]

Experimental Protocol:

- Column: RC-C18 column.[3]

- Mobile Phase: A gradient of sodium acetate solution and methanol.[3]
- Detection: Diode Array Detector (DAD) at 254 nm.[3]
- Sample Preparation: A pretreatment method optimized for various food matrices (seafood, noodles, etc.) is employed to extract the dyes.[3]

Quantitative Data for the HPLC Method:[3]

Parameter	Value
Linearity (R^2)	1.0
Limit of Detection (LOD)	0.06 µg/mL
Limit of Quantification (LOQ)	0.19 µg/mL
Precision	0–1.2%
Accuracy	86.5%–94.8%
Recovery (Seafood)	86.5%–92.8%
Recovery (Noodles)	90.8%–94.8%
Recovery (Other)	90.0%–92.3%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is employed for the definitive identification of the **Brown FK** components separated by HPLC.[3]

Experimental Protocol:

- Ionization: Negative-ion Electrospray Ionization (ESI) is typically used.[3]
- Column: A Thermo Scientific Hypersil GOLD C18 column (2.1 × 100 mm, 1.9 µm particle size) has been used.[3]

- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.^[3]

Spectroscopic Characterization of Individual Components

Detailed experimental spectroscopic data for each individual component of **Brown FK** is scarce in publicly available literature. However, based on their chemical structures, the following characteristic spectral features are expected.

UV-Visible (UV-Vis) Spectroscopy

Azo dyes are characterized by their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The λ_{max} is influenced by the extent of conjugation and the presence of auxochromes (such as -NH₂ and -OH groups) and chromophores (-N=N-). For the **Brown FK** components, the absorption maxima are expected to be in the range of 400-500 nm.

As an example of a related compound, sulfadiazine, a sulfonamide, shows a characteristic absorption peak at 265 nm.^[4]

Infrared (IR) Spectroscopy

The IR spectra of **Brown FK** components are expected to show characteristic absorption bands for the functional groups present.

Expected IR Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H (amine)	3500-3300	Stretching vibrations
C-H (aromatic)	3100-3000	Stretching vibrations
N=N (azo)	~1590	Stretching vibration
S=O (sulfonate)	~1180	Asymmetric stretching
S=O (sulfonate)	~1050	Symmetric stretching
C-N (aromatic amine)	1350-1250	Stretching vibration
Aromatic C=C	1600-1450	Ring stretching

Available Experimental Data for Component II (sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate):[\[1\]](#)

- N=N stretch: 1590 cm⁻¹
- S=O stretch: 1180 cm⁻¹
- NH₂ stretch: 3450 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

Expected ¹H NMR Chemical Shifts:

- Aromatic protons: 6.5-8.0 ppm
- Amine (NH₂) protons: Broad signals, chemical shift can vary depending on solvent and concentration.
- Methyl (CH₃) protons (in components II and V): ~2.3 ppm

Available Experimental Data for Component II (sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate) in D₂O:[\[1\]](#)

- δ 7.8 ppm: doublet, 2H, Ar-H
- δ 6.9 ppm: singlet, 2H, Ar-H
- δ 2.3 ppm: singlet, 3H, CH₃

Expected ¹³C NMR Chemical Shifts:

- Aromatic carbons: 110-160 ppm
- Carbon attached to nitrogen (C-N): 140-150 ppm
- Carbon attached to sulfur (C-S): 130-145 ppm
- Methyl carbon (in components II and V): ~20 ppm

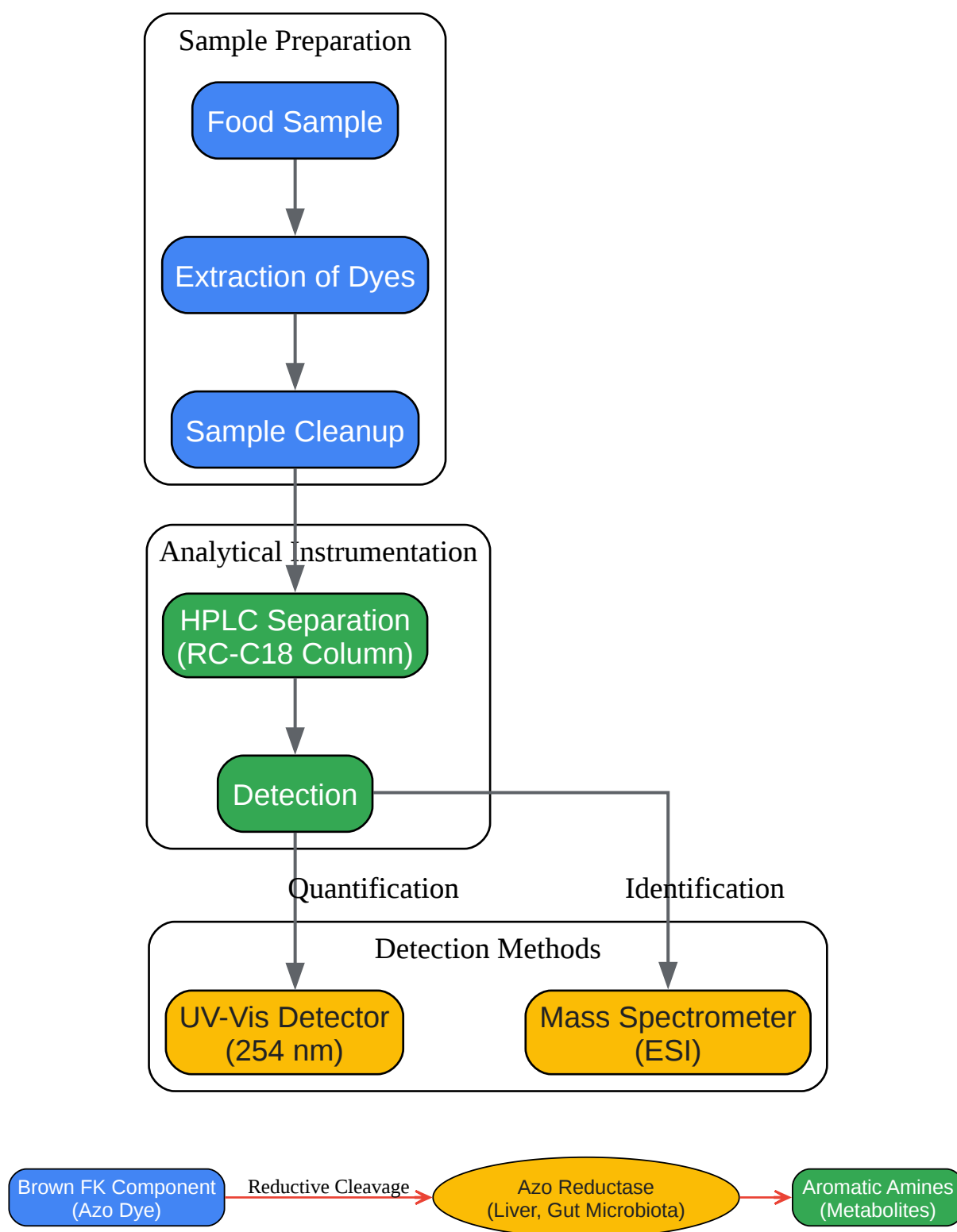
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the components, aiding in their identification. The molecular weights of the sodium salts of the six components are listed in Section 2. In ESI-MS, the deprotonated molecules [M-Na]⁻ or multiply charged ions would be observed.

Visualization of Workflows and Pathways

Experimental Workflow for Brown FK Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of **Brown FK** components in a food sample.



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